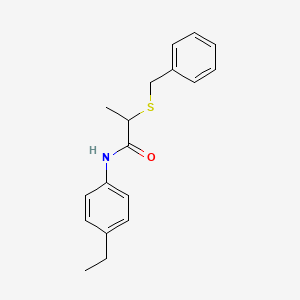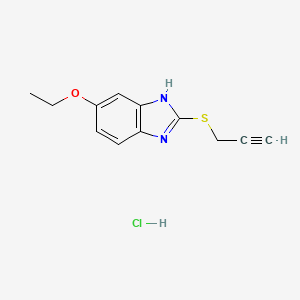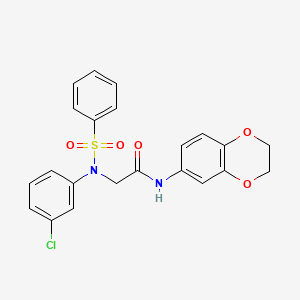![molecular formula C14H20ClFN2O B4022559 2-[4-(2-chloro-6-fluorobenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B4022559.png)
2-[4-(2-chloro-6-fluorobenzyl)-1-methyl-2-piperazinyl]ethanol
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves key steps such as the reaction of bromophenylmethyl chlorobenzene with hydroxyethylpiperazine under optimized conditions. For instance, a related compound was synthesized by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine in a 1:1.10 molar ratio at 115°C for 4 hours, resulting in an 88.5% yield. The structure of the synthesized compound was confirmed through various analytical methods (Wang Jin-peng, 2013).
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, UV, NMR, and NLO have been employed to analyze the molecular structure of similar piperazine derivatives. These studies have provided insights into different conformers, molecular geometries, vibrational frequencies, and charge distributions of these compounds, highlighting their complex molecular behavior and interaction potentials (K. Subashini & S. Periandy, 2017).
Chemical Reactions and Properties
The reactivity and chemical properties of related piperazine compounds have been explored through various synthetic routes and reaction mechanisms. For example, the synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines showcases the versatility of piperazine derivatives in forming pharmacologically relevant compounds through regioselective transformations (Michael S. Perryman et al., 2015).
Physical Properties Analysis
The physical properties of piperazine derivatives, including solubility, melting points, and crystalline structure, play a critical role in their application potential. X-ray crystallography has provided detailed insights into the crystalline structures of these compounds, revealing the influence of molecular conformations on their physical stability and interactions (M. Percino et al., 2008).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as reactivity towards different reagents, stability under various conditions, and potential for functional group modifications, have been extensively studied. Research has highlighted the nuanced behavior of these compounds in reaction mechanisms, including nucleophilic displacement reactions, which further underscores the complexity of their chemical properties (D. Brewis et al., 1974).
properties
IUPAC Name |
2-[4-[(2-chloro-6-fluorophenyl)methyl]-1-methylpiperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClFN2O/c1-17-6-7-18(9-11(17)5-8-19)10-12-13(15)3-2-4-14(12)16/h2-4,11,19H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHHQVIOMSAFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(cyclohexylthio)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4022479.png)
![N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]-3-phenylpropanamide](/img/structure/B4022495.png)
![2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B4022496.png)
![ethyl 2-{[3-(1-piperidinyl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate oxalate](/img/structure/B4022503.png)

![methyl (5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4022523.png)

![2-{(2-methylbenzyl)[(4-methyl-1H-imidazol-5-yl)methyl]amino}ethanol](/img/structure/B4022542.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B4022560.png)
![1-(4-chlorophenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4022567.png)



